molecular formula C5H11N B8012022 (1S)-2,2-Dimethylcyclopropan-1-amine CAS No. 106462-19-5

(1S)-2,2-Dimethylcyclopropan-1-amine

Cat. No.: B8012022
CAS No.: 106462-19-5
M. Wt: 85.15 g/mol
InChI Key: IVYCMLREPMLLEO-BYPYZUCNSA-N
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Description

(1S)-2,2-Dimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under suitable conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dimethylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1S)-2,2-Dimethylcyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring’s strained structure can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,2-Dimethylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amine.

    Cyclopropylamine: Lacks the methyl groups on the cyclopropane ring.

Uniqueness

(1S)-2,2-Dimethylcyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCMLREPMLLEO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286300
Record name Cyclopropanamine, 2,2-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106462-19-5
Record name Cyclopropanamine, 2,2-dimethyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106462-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanamine, 2,2-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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